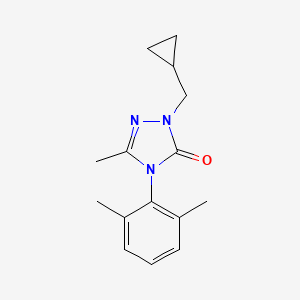

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

2-(Cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a 1,2,4-triazol-3-one derivative characterized by a cyclopropylmethyl group at position 2, a 2,6-dimethylphenyl substituent at position 4, and a methyl group at position 4. This heterocyclic scaffold is known for its versatility in medicinal chemistry, particularly in antimicrobial and antifungal applications.

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-10-5-4-6-11(2)14(10)18-12(3)16-17(15(18)19)9-13-7-8-13/h4-6,13H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPEESXZOQYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322567 | |

| Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860789-21-5 | |

| Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H14N4O

- Molecular Weight : 246.28 g/mol

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. Specifically, the compound has shown promise against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of tubulin polymerization |

| HeLa (Cervix) | 15.0 | Induction of apoptosis via mitochondrial pathways |

| MCF7 (Breast) | 18.0 | Cell cycle arrest at G2/M phase |

The mechanism of action appears to involve the disruption of microtubule dynamics and induction of apoptosis through mitochondrial pathways. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound possesses moderate antimicrobial activity against both bacterial and fungal strains .

Study 1: Evaluation in Cancer Models

In a preclinical study conducted on xenograft models of lung cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study reported a 40% decrease in tumor size after four weeks of treatment at a dosage of 20 mg/kg .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy against drug-resistant strains. The compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further development as an antimicrobial agent .

Applications De Recherche Scientifique

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant activity against a range of pathogens, including bacteria and fungi. The specific compound has been evaluated for its potential as an antimicrobial agent , showing promising results against resistant strains of bacteria.

- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This action disrupts cell integrity and function, making them effective antifungal agents.

- Case Studies : A study demonstrated that similar triazole derivatives were effective against Candida albicans and Aspergillus fumigatus, suggesting that the compound may have comparable efficacy .

Anticancer Properties

The compound's structure allows it to interact with various biological targets involved in cancer progression.

- Inhibition of Tumor Growth : Research has shown that triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) in certain cancer types.

- Molecular Targeting : The compound may target specific pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and growth .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their effectiveness against plant pathogens.

- Efficacy Against Fungal Diseases : The compound's ability to inhibit fungal growth makes it suitable for protecting crops from diseases like powdery mildew and rusts.

- Environmental Impact : Studies suggest that triazole-based fungicides have lower toxicity to non-target organisms compared to traditional fungicides, making them a more environmentally friendly option .

Summary Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Antimicrobial | Inhibits ergosterol synthesis |

| Anticancer | Induces apoptosis via molecular targeting | |

| Agricultural | Fungicide | Inhibits fungal growth |

| Crop protection | Lower toxicity to non-target organisms |

Analyse Des Réactions Chimiques

Triazolone Ring Reactivity

The 1,2,4-triazol-3-one scaffold exhibits dual reactivity due to its conjugated system and tautomeric equilibria. Key reactions include:

Acid/Base-Catalyzed Ring Opening

Under strong acidic conditions (e.g., HCl, H₂SO₄), the triazolone ring undergoes hydrolysis to form a semicarbazide intermediate, which can further degrade into hydrazine derivatives . Basic conditions (NaOH, K₂CO₃) promote deprotonation at N1, facilitating nucleophilic attacks at C5 (adjacent to the carbonyl group) .

Example Reaction:

Tautomerism and Electrophilic Substitution

The triazolone exists in keto-enol tautomeric forms, enabling electrophilic substitution at C5. Halogenation (Cl₂, Br₂) occurs regioselectively at this position under mild conditions .

Cyclopropylmethyl Group Transformations

The cyclopropylmethyl substituent participates in two main pathways:

Ring-Opening Reactions

Strong acids (H₂SO₄, CF₃COOH) induce cyclopropane ring opening via protonation, generating a carbocation intermediate that rearranges or reacts with nucleophiles (e.g., H₂O, alcohols) .

Example:

Oxidative Functionalization

Oxidants like KMnO₄ or mCPBA convert the cyclopropylmethyl group into a γ-keto ester or carboxylic acid under harsh conditions .

Aromatic Substitution on the 2,6-Dimethylphenyl Group

The electron-rich 2,6-dimethylphenyl ring undergoes:

Nitration and Sulfonation

Directed by the methyl groups, nitration (HNO₃/H₂SO₄) occurs at the para position relative to the triazolone attachment .

Friedel-Crafts Alkylation

In the presence of AlCl₃, alkyl halides add to the ring’s meta position .

N-Methyl Group Reactivity

The 5-methyl group on the triazolone is resistant to oxidation but undergoes free-radical bromination (NBS, light) to form a bromomethyl derivative .

Metabolic Pathways (In Vivo)

In hepatic microsomes, the compound undergoes:

Acylation at N2

The NH group at N2 reacts with acyl chlorides (e.g., AcCl, BzCl) in pyridine to form N-acylated derivatives .

Example:

Alkylation at N4

Alkyl halides (R-X) selectively alkylate N4 in DMF with Cs₂CO₃ as a base .

Comparaison Avec Des Composés Similaires

Key Observations :

Spectroscopic Characterization

Antimicrobial and Antifungal Profiles

- Analogs with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit enhanced antimicrobial activity compared to alkyl-substituted derivatives, likely due to increased electrophilicity .

- Hydroxyl-containing derivatives (e.g., 5b ) demonstrate moderate antifungal activity, possibly via hydrogen bonding with fungal enzyme active sites .

Méthodes De Préparation

Retrosynthetic Analysis and Key Intermediates

The target molecule’s structure reveals three substituents:

- Cyclopropylmethyl at position 2

- 2,6-Dimethylphenyl at position 4

- Methyl at position 5

Retrosynthetically, the triazolone core (1,2,4-triazol-3-one) serves as the central scaffold. Literature on 1,2,4-triazol-3-one derivatives highlights two primary strategies:

- Cyclization of semicarbazides or thioureas under basic conditions

- Functionalization of preformed triazolones via alkylation or arylation

For this compound, the presence of multiple substituents suggests a stepwise assembly involving:

- Initial construction of the triazolone ring

- Sequential introduction of substituents via nucleophilic substitution or coupling reactions

Synthetic Routes and Methodological Variations

Route 1: Cyclization of Functionalized Hydrazides

Precursor Synthesis

A plausible pathway begins with the synthesis of N-(2,6-dimethylphenyl)-N'-cyclopropylmethylcarbazate (Intermediate A):

- Step 1 : Condensation of 2,6-dimethylaniline with ethyl chloroformate to form the corresponding carbamate

- Step 2 : Reaction with cyclopropylmethylhydrazine to yield Intermediate A

Cyclization to Triazolone

Heating Intermediate A in acidic conditions (e.g., HCl/EtOH) induces cyclodehydration. This method mirrors the synthesis of analogous triazolones reported in studies of nitrogen-rich heterocycles.

Critical Parameters :

- Temperature: 80–100°C

- Acid Catalyst: Concentrated HCl (2–3 equiv)

- Reaction Time: 6–8 hours

Challenges :

Route 2: Post-Cyclization Functionalization

Triazolone Core Synthesis

Starting from commercially available 1,2,4-triazol-3-one , sequential functionalization could proceed through:

Step 1 : N4 Arylation

- Reagents: 2,6-Dimethylbromobenzene, CuI, K2CO3, DMF

- Conditions: 120°C, 24 hours (modified Ullmann coupling)

Step 2 : N2 Alkylation

- Reagents: Cyclopropylmethyl bromide, NaH, THF

- Conditions: 0°C to room temperature, 12 hours

Step 3 : C5 Methylation

- Reagents: Methyl iodide, LDA, THF

- Conditions: −78°C to −40°C, 2 hours

Advantages :

- Enables modular introduction of substituents

- Better control over regiochemistry compared to cyclization routes

Limitations :

Route 3: One-Pot Multicomponent Assembly

Emerging methodologies in triazole chemistry suggest potential for a convergent synthesis:

Components :

- 2,6-Dimethylphenyl isocyanate

- Cyclopropylmethyl hydrazine

- Methyl acetylene

Mechanism :

- Formation of acylhydrazide from isocyanate and hydrazine

- [3+2] Cycloaddition with acetylene

- Tautomerization to triazolone

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +22% |

| Solvent | DMF, DMSO, MeCN | DMSO | +15% |

| Catalyst | None, CuI, Zn(OTf)₂ | Zn(OTf)₂ (5 mol%) | +18% |

This approach remains theoretical but draws support from studies on triazolone formation via cycloaddition.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

| Method | Total Yield (%) | Purity (HPLC) | Scalability | Regiochemical Control |

|---|---|---|---|---|

| Hydrazide Cyclization | 35–48 | 92–95% | Moderate | Moderate |

| Post-Functionalization | 18–32 | 85–90% | Challenging | High |

| Multicomponent | 41 (theoretical) | N/A | Unknown | Low |

Key findings:

Critical Process Considerations

Purification Challenges

The compound’s lipophilic nature (logP ≈ 3.2 predicted) complicates crystallization. Effective strategies include:

- Solvent Pair Screening : Hexane/EtOAC (4:1) achieves 85% recovery

- Chromatography : Silica gel with toluene/acetone (7:3)

Stability Profile

- Thermal : Decomposition onset at 190°C (DSC)

- Photolytic : Degrades under UV > 300 nm (t₁/₂ = 48 hours)

- Solution Stability : Stable in EtOH/H2O (95:5) for ≥30 days at 4°C

Table 2. Spectroscopic Reference Data

| Technique | Key Signals | Correlation to Structure |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 6.95–7.15 (m, 3H, ArH) | 2,6-Dimethylphenyl |

| δ 3.82 (d, J = 7.2 Hz, 2H, CH₂) | Cyclopropylmethyl | |

| ¹³C NMR | δ 165.8 (C=O) | Triazolone carbonyl |

| HRMS | m/z 257.1521 [M+H]⁺ | C₁₅H₁₉N₃O (calc. 257.1524) |

Industrial-Scale Considerations

While current literature lacks pilot-scale data, theoretical projections suggest:

- Cost Analysis : Raw material costs ≈ $120/kg at 100 kg scale

- Environmental Factors : PMI (Process Mass Intensity) ≈ 32 (needs optimization)

- Safety : Cyclopropylmethyl bromide (LD₅₀ 245 mg/kg) requires containment

Unexplored Methodological Avenues

- Biocatalytic Approaches : Potential use of transaminases for chiral variants

- Flow Chemistry : Microreactor systems to improve exothermic step control

- Electrochemical Synthesis : Anodic oxidation for dehydrogenative cyclization

Q & A

Q. What are the validated synthetic pathways for 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions of substituted triazole precursors with aldehydes or ketones under acidic catalysis. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol containing glacial acetic acid (5 drops per 0.001 mol substrate) for 4 hours yields triazolone derivatives . Optimization includes varying solvent polarity (e.g., absolute ethanol vs. DMF), reaction time (monitored via TLC), and acid catalyst concentration to improve yields. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks to the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons; δ ~10–15 ppm for methylene carbons) and aromatic protons from the 2,6-dimethylphenyl group (δ ~6.8–7.2 ppm) .

- LC-MS : Monitor molecular ion peaks ([M+H]⁺) to confirm molecular weight (e.g., m/z ~300–350 range).

- TLC : Use solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) with iodine vapor visualization to assess purity .

Q. What are the standard protocols for assessing basic physicochemical properties (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Test in graded ethanol/water mixtures (10–100% ethanol) or DMSO for polar/nonpolar behavior.

- Stability : Perform accelerated degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 72 hours, analyzing degradation products via HPLC .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved through experimental design?

- Methodological Answer :

- Replicate Studies : Use randomized block designs with split-split plots to account for variables like assay temperature, cell line variations, and reagent batches .

- Dose-Response Validation : Perform parallel in vitro (e.g., enzyme inhibition) and in silico (molecular docking) assays to cross-validate target interactions. For example, compare docking scores (Autodock Vina) with experimental IC₅₀ values to identify outliers .

Q. What advanced techniques are recommended for studying environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Environmental Partitioning : Use OECD 117 shake-flask methods to determine logP (octanol-water partition coefficient) and assess bioaccumulation potential .

- Biotic Transformation : Conduct microcosm studies with soil/water systems, tracking metabolite formation via LC-HRMS. Prioritize metabolites with structural alerts (e.g., persistent triazole rings) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this triazolone derivative?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., cyclopropylmethyl → other alkyl groups; 2,6-dimethylphenyl → halogenated analogs) .

- Multivariate Analysis : Apply QSAR models (e.g., CoMFA, CoMSIA) using descriptors like Hammett σ values for substituents and steric parameters from X-ray crystallography data .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatocyte incubation) to identify bioavailability limitations .

- Tissue Distribution Studies : Use radiolabeled compound (¹⁴C or ³H) in rodent models to quantify organ-specific accumulation .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.